molecular formula C24H33ClN2O B11340031 N-[2-(2-Chlorophenyl)-2-(piperidin-1-YL)ethyl]adamantane-1-carboxamide

N-[2-(2-Chlorophenyl)-2-(piperidin-1-YL)ethyl]adamantane-1-carboxamide

Cat. No.: B11340031
M. Wt: 401.0 g/mol
InChI Key: FSCXFLREYLAUHU-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)-2-(piperidin-1-YL)ethyl]adamantane-1-carboxamide is a compound that features a piperidine ring, a chlorophenyl group, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Chlorophenyl)-2-(piperidin-1-YL)ethyl]adamantane-1-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with piperidine to form 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethanol.

    Adamantane Carboxylation: The intermediate is then reacted with adamantane-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Chlorophenyl)-2-(piperidin-1-YL)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiolate under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-Chlorophenyl)-2-(piperidin-1-YL)ethyl]adamantane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes.

    Material Science: Its adamantane moiety makes it a candidate for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(2-Chlorophenyl)-2-(piperidin-1-YL)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The piperidine ring and chlorophenyl group are crucial for binding to receptors or enzymes, while the adamantane moiety enhances the compound’s stability and bioavailability. The exact pathways and targets can vary depending on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorophenyl)piperidine: Lacks the adamantane moiety, making it less stable.

    Adamantane-1-carboxamide: Does not have the piperidine and chlorophenyl groups, limiting its biological activity.

    2-(2-Chlorophenyl)-2-(piperidin-1-yl)ethanol: An intermediate in the synthesis, lacking the carboxamide group.

Uniqueness

N-[2-(2-Chlorophenyl)-2-(piperidin-1-YL)ethyl]adamantane-1-carboxamide is unique due to the combination of its structural features, which confer enhanced stability, bioavailability, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C24H33ClN2O

Molecular Weight

401.0 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]adamantane-1-carboxamide

InChI

InChI=1S/C24H33ClN2O/c25-21-7-3-2-6-20(21)22(27-8-4-1-5-9-27)16-26-23(28)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-3,6-7,17-19,22H,1,4-5,8-16H2,(H,26,28)

InChI Key

FSCXFLREYLAUHU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5Cl

Origin of Product

United States

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